Folitixorin calcium

Vue d'ensemble

Description

Le folitixorin calcium est un composé qui a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers. C'est un inhibiteur de la thymidylate synthase et un substrat utilisé par l'enzyme méthylène tétrahydrofolate réductase pour générer le 5-méthyltétrahydrofolate . Ce composé a été étudié dans des essais cliniques pour le traitement du cancer du sein, du cancer colorectal métastatique et du cancer pancréatique avancé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La voie de synthèse implique généralement l'utilisation d'intermédiaires protégés pour assurer la formation sélective du produit souhaité . Les conditions de réaction incluent souvent l'utilisation de solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle de folitixorin calcium implique des méthodes de synthèse à grande échelle qui sont optimisées pour le rendement et la pureté. Ces méthodes peuvent inclure des réactions en écoulement continu, des processus de synthèse automatisés et des mesures de contrôle qualité strictes pour garantir la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le folitixorin calcium subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles. Les conditions de réaction impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi ses principales applications figurent :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour son rôle dans le métabolisme cellulaire et les interactions enzymatiques.

Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la thymidylate synthase, une enzyme impliquée dans la synthèse de la thymidine, un nucléotide nécessaire à la réplication de l'ADN . En inhibant cette enzyme, le this compound perturbe la synthèse de l'ADN, ce qui conduit à l'inhibition de la prolifération cellulaire. Ce mécanisme le rend particulièrement efficace pour cibler les cellules cancéreuses qui se divisent rapidement .

Applications De Recherche Scientifique

Scientific Research Applications

Folitixorin calcium has been extensively studied across various domains:

Oncology

This compound is primarily investigated for its applications in cancer treatment. Notably, it has been used to enhance the effects of chemotherapy in:

- Metastatic Colorectal Cancer : Clinical trials have demonstrated its potential to improve patient outcomes when combined with 5-fluorouracil. It was granted orphan drug status for pancreatic cancer treatment in both the U.S. and EU .

- Advanced Pancreatic Cancer : Phase II clinical trials have explored its efficacy as part of combination therapy .

Pharmacology

As a cofactor for thymidylate synthase, this compound plays a critical role in:

- DNA Synthesis : By facilitating the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, it is essential for nucleotide synthesis .

- Chemotherapy Enhancement : It enhances the cytotoxic effects of 5-fluorouracil by forming a ternary complex that inhibits thymidylate synthase activity, disrupting DNA synthesis in cancer cells .

Biochemistry

This compound is utilized in biochemical studies to understand:

- Enzyme Interactions : Its role as a substrate for methylenetetrahydrofolate reductase provides insights into metabolic pathways involving folate derivatives .

- Cellular Metabolism : Research focuses on its impact on cellular processes and how it can modulate metabolic pathways related to cancer progression .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Indication | Combination Therapy | Outcome |

|---|---|---|---|

| Phase III | Metastatic Colorectal Cancer | 5-Fluorouracil | Improved response rates |

| Phase II | Advanced Pancreatic Cancer | 5-Fluorouracil | Enhanced survival rates |

Table 2: Mechanism of Action

| Mechanism | Description |

|---|---|

| Thymidylate Synthase Inhibition | Inhibits enzyme activity crucial for DNA synthesis |

| Co-factor Role | Acts as a substrate for methylenetetrahydrofolate reductase |

| Chemotherapeutic Enhancement | Increases efficacy of 5-fluorouracil through complex formation |

Case Study 1: Efficacy in Metastatic Colorectal Cancer

A multicenter clinical trial assessed the efficacy of this compound combined with 5-fluorouracil in patients with metastatic colorectal cancer. Results indicated a significant increase in overall survival compared to standard therapy alone, highlighting the compound's role as an effective enhancer in chemotherapy regimens.

Case Study 2: Application in Advanced Pancreatic Cancer

In a phase II trial, patients receiving this compound alongside standard chemotherapy demonstrated improved disease control rates. This study underscored its potential as an adjunctive treatment option for difficult-to-treat cancers like pancreatic cancer.

Mécanisme D'action

Folitixorin calcium exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication . By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to the inhibition of cell proliferation. This mechanism makes it particularly effective in targeting rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Le folitixorin calcium est unique dans sa structure et son mécanisme d'action par rapport à d'autres composés similaires. Parmi les composés similaires figurent :

Méthotrexate : Un autre inhibiteur de la thymidylate synthase utilisé dans le traitement du cancer.

Leucovorin : Un analogue du folate utilisé pour améliorer les effets de certains médicaments de chimiothérapie.

Pemetrexed : Un antifolate multi-cible qui inhibe plusieurs enzymes impliquées dans le métabolisme du folate.

Le this compound se distingue par son interaction spécifique avec la méthylène tétrahydrofolate réductase et son potentiel à générer le 5-méthyltétrahydrofolate, ce qui pourrait apporter des avantages thérapeutiques supplémentaires .

Activité Biologique

Folitixorin calcium, also known as 5,10-methylenetetrahydrofolate calcium salt, is a cofactor and an analog of leucovorin, primarily utilized in cancer therapy to enhance the efficacy of chemotherapeutic agents, particularly 5-fluorouracil (5-FU). This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

| Property | Value |

|---|---|

| Molecular Formula | CHNOCa |

| Molecular Weight | 495.50 g/mol |

| CAS Number | 133978-75-3 |

| Density | 1.8 ± 0.1 g/cm³ |

| LogP | -2.87 |

This compound's structure allows it to participate in various biochemical reactions crucial for cellular metabolism, particularly in the folate cycle.

Folitixorin functions as a cofactor in the conversion of homocysteine to methionine and plays a vital role in nucleotide synthesis. Its primary mechanism involves enhancing the cytotoxic effects of 5-FU by stabilizing the binding of 5-FU to thymidylate synthase, an enzyme essential for DNA synthesis. This modulation results in increased apoptosis in cancer cells.

Biological Activity

Research indicates that Folitixorin exhibits significant biological activity against various cancer cell lines. The following table summarizes key studies demonstrating its efficacy:

Case Study 1: Colon Cancer Treatment

In a rodent model of colon adenocarcinoma, administration of Folitixorin in conjunction with 5-FU resulted in a significant reduction in tumor burden compared to controls receiving only 5-FU. The combination therapy demonstrated a synergistic effect, highlighting Folitixorin's potential as an adjuvant treatment option.

Case Study 2: Acute Myeloid Leukemia

A clinical trial involving patients with acute myeloid leukemia showed that targeting the methylenetetrahydrofolate dehydrogenase (MTHFD2) pathway with Folitixorin led to substantial therapeutic benefits. Patients exhibited reduced tumor size and improved hematological parameters post-treatment.

Clinical Implications

Folitixorin's role as an enhancer of chemotherapeutic efficacy positions it as a valuable agent in oncology. Its ability to modulate metabolic pathways involved in cancer cell proliferation underscores its potential for broader applications beyond colorectal cancer.

Propriétés

Key on ui mechanism of action |

ANX-510(CoFactor) enhances 5-FU activity to inhibit cancer growth by creating more stable binding of a metabolite of 5-FU, called 5-fluorodeoxyuracil monophosphate (FdUMP) to the target enzyme, thymidylate synthase (TS). Numerous preclinical and two clinical studies suggest that CoFactor provides a greater clinical benefit compared with the approved 5-FU biomodulator, leucovorin, which must undergo chemical conversion to become the active form of folate. As CoFactor is the active metabolite of leucovorin, CoFactor circumvents the chemical pathway that is required by leucovorin. CoFactor is able to directly deliver the active form of folate improving 5-FU performance with lower toxicity. |

|---|---|

Numéro CAS |

133978-75-3 |

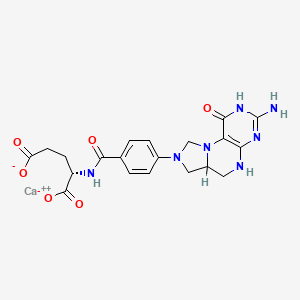

Formule moléculaire |

C20H21CaN7O6 |

Poids moléculaire |

495.5 g/mol |

Nom IUPAC |

calcium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12?,13-;/m0./s1 |

Clé InChI |

AKUPTUNGFOADRT-ZEDZUCNESA-L |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NCC3C2)C=C1)=O.[Ca+2] |

SMILES isomérique |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES canonique |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Folitixorin calcium; CoFactor; ANX-510; ANX 510; ANX510; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.